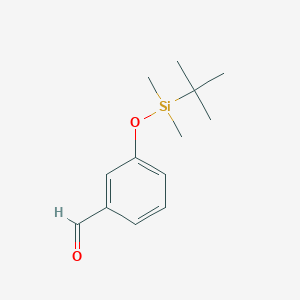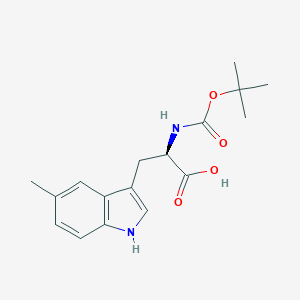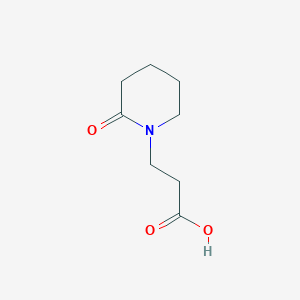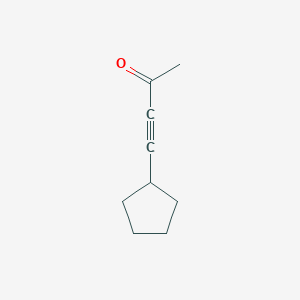
2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R-
概要
説明
2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- is a heterocyclic compound that features a pyran ring fused with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- typically involves multi-step organic reactions. One common method includes the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is known for its versatility and ability to tolerate a variety of substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The stability of the compound and the efficiency of the synthesis process are critical factors in industrial production.
化学反応の分析
Types of Reactions
2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyran derivative, while reduction could produce a more saturated compound.
科学的研究の応用
2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds include other pyran derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 2H-Chromenes
- 2H-Pyran-4-carboxylic acid derivatives
Uniqueness
What sets 2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(2R,3S,4R,5R)-4-amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-6(9)5(7(10)11)4(2)13-8(3)12/h3-6H,9H2,1-2H3,(H,10,11)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNDKVJNRDDVNR-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(OC1=O)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](OC1=O)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)



![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)






